

# Spectroscopic Profile of 4-(2-Hydroxyethyl)benzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-(2-Hydroxyethyl)benzaldehyde

Cat. No.: B140590

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key chemical intermediates is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for **4-(2-Hydroxyethyl)benzaldehyde**, a versatile building block in organic synthesis.

This document presents a comprehensive summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-(2-Hydroxyethyl)benzaldehyde**. Detailed experimental protocols for acquiring this data are also provided, offering a complete reference for the characterization of this compound.

## Spectroscopic Data Summary

The spectroscopic data for **4-(2-Hydroxyethyl)benzaldehyde** (Molecular Formula:  $C_9H_{10}O_2$ , Molecular Weight: 150.17 g/mol) is summarized in the tables below. This information is critical for confirming the identity and purity of the compound in a laboratory setting.

### Table 1: $^1H$ NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.8 - 10.0	Singlet	1H	Aldehydic proton (-CHO)
7.8 - 7.9	Doublet	2H	Aromatic protons (ortho to -CHO)
7.3 - 7.4	Doublet	2H	Aromatic protons (ortho to -CH <sub>2</sub> CH <sub>2</sub> OH)
3.8 - 3.9	Triplet	2H	Methylene protons (-CH <sub>2</sub> OH)
2.8 - 2.9	Triplet	2H	Methylene protons (Ar-CH <sub>2</sub> )
~2.5 (variable)	Singlet (broad)	1H	Hydroxyl proton (-OH)

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~192	Aldehydic Carbonyl Carbon (-CHO)
~145	Aromatic Carbon (C-CH <sub>2</sub> CH <sub>2</sub> OH)
~135	Aromatic Carbon (C-CHO)
~130	Aromatic Carbons (CH, ortho to -CHO)
~129	Aromatic Carbons (CH, ortho to -CH <sub>2</sub> CH <sub>2</sub> OH)
~63	Methylene Carbon (-CH <sub>2</sub> OH)
~39	Methylene Carbon (Ar-CH <sub>2</sub> )

**Table 3: IR Spectroscopic Data (Typical Absorption Ranges)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3500 - 3200	Broad	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
2850 - 2750	Weak	C-H stretch (aldehyde)
1700 - 1680	Strong	C=O stretch (aldehyde)
1600 - 1450	Medium to Strong	C=C stretch (aromatic ring)
1250 - 1000	Strong	C-O stretch (alcohol)

**Table 4: Mass Spectrometry Data**

m/z	Interpretation
151	[M+H] <sup>+</sup> (protonated molecule)[1]
150	[M] <sup>+</sup> (molecular ion)
131	[M-H <sub>2</sub> O] <sup>+</sup>
121	[M-CHO] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are tailored for the analysis of an aromatic aldehyde like **4-(2-Hydroxyethyl)benzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-(2-Hydroxyethyl)benzaldehyde** in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The choice of solvent may affect the chemical shift of the hydroxyl proton.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Set the spectral width to cover the range of approximately -1 to 12 ppm.
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Integrate the peaks to determine the relative number of protons.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Set the spectral width to cover the range of approximately 0 to 200 ppm.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Solid Film: If the sample is a solid, a thin film can be cast onto a KBr plate by dissolving a small amount of the compound in a volatile solvent, applying the solution to the plate, and allowing the solvent to evaporate.
  - KBr Pellet: Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

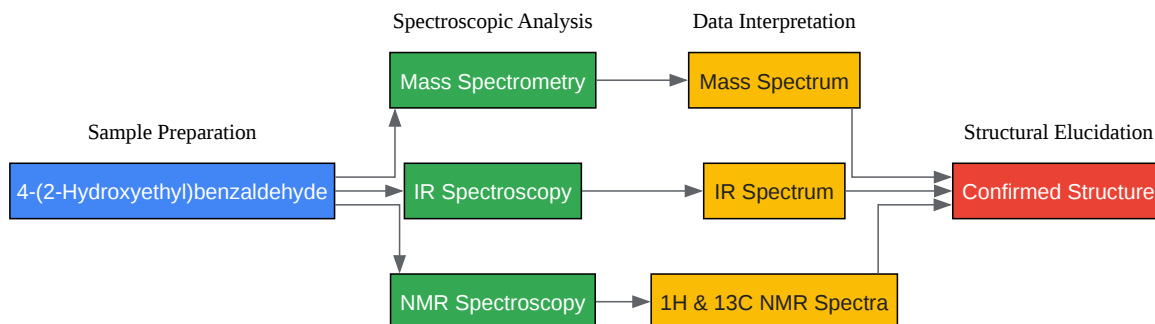
- Record a background spectrum of the empty sample compartment or the pure KBr pellet.
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **4-(2-Hydroxyethyl)benzaldehyde** into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique.
  - Electron Ionization (EI): This hard ionization technique is useful for obtaining fragmentation patterns that aid in structural elucidation.
  - Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques are preferred for determining the molecular weight as they typically produce a prominent molecular ion or protonated molecule peak with minimal fragmentation.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of **4-(2-Hydroxyethyl)benzaldehyde** is depicted in the following diagram:



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Caption: Experimental workflow for the spectroscopic characterization of **4-(2-Hydroxyethyl)benzaldehyde**.

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## References

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
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